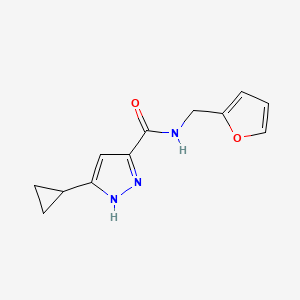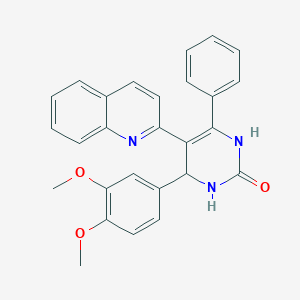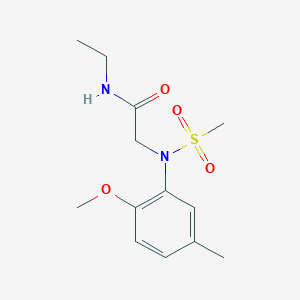![molecular formula C20H20ClN3O B5083595 2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)
2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine (referred to as 'Compound X' in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Compound X.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Compound X has also been shown to have potential as a therapeutic agent for the treatment of addiction and depression.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to bind to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the enhancement of cognitive function. It has also been shown to have potential neuroprotective effects, protecting against the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its versatility, as it has been shown to have activity against a range of diseases and conditions. However, its complex synthesis method and limited availability can make it difficult to use in lab experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in research.
Orientations Futures
There are many potential future directions for the study of Compound X. One area of focus could be the development of more efficient synthesis methods to increase its availability for research. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications. Finally, the development of more specific and selective compounds based on the structure of Compound X could lead to the development of more effective treatments for a range of diseases and conditions.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of 2-chloro-7-nitroimidazo[1,2-a]pyridine with benzylamine, followed by reduction and carbonylation reactions. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(7-chloroimidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-8-11-24-14-18(22-19(24)13-17)20(25)23-9-6-16(7-10-23)12-15-4-2-1-3-5-15/h1-5,8,11,13-14,16H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLGTEIZWDEBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN4C=CC(=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)

![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)

![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![6-(4,5-dibromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5083590.png)